molecular formula C10H13BO5 B8246783 (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid

Cat. No.: B8246783
M. Wt: 224.02 g/mol
InChI Key: ISHVGRZAQNTANB-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and methoxycarbonyl groups. The molecular formula of this compound is C10H13BO5, and it has a molecular weight of 224.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 2-methoxy-5-bromomethylbenzoic acid with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent . The reaction proceeds under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites . This interaction can modulate the activity of the target enzyme, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the phenyl ring. These substituents enhance the compound’s reactivity and make it suitable for a wide range of chemical transformations. Additionally, the compound’s ability to form stable complexes with various molecular targets makes it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

[2-methoxy-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-15-9-4-3-7(6-10(12)16-2)5-8(9)11(13)14/h3-5,13-14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHVGRZAQNTANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CC(=O)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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